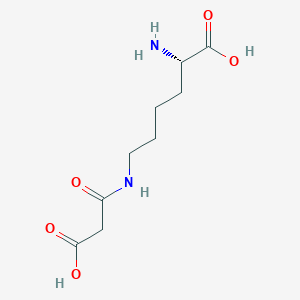

N6-(2-Carboxyacetyl)-L-lysine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16N2O5 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChI-Schlüssel |

MCSXQLOMUKSQTN-LURJTMIESA-N |

Isomerische SMILES |

C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Biochemical Pathways of N6 2 Carboxyacetyl L Lysine Formation

Enzymatic Mechanisms of N6-(2-Carboxyacetyl)-L-lysine Synthesis

The enzymatic landscape of lysine (B10760008) malonylation is an area of active research. While the reverse reaction, demalonylation, is well-characterized, the specific enzymes that catalyze the forward reaction—the lysine malonyltransferases—are not yet definitively identified. Evidence suggests that both enzymatic and non-enzymatic processes may contribute to the formation of this compound. nih.govcreative-biolabs.com

Identification of Malonylating Enzymes (e.g., Lysine Malonyltransferases)

The search for dedicated lysine malonyltransferases is ongoing. However, some studies have pointed to the potential involvement of certain enzymes with broad substrate specificity. One such candidate is the lysine acetyltransferase KAT2A. uniprot.orgbiorxiv.orggenecards.org While primarily known for its role in acetylation, KAT2A has been shown to exhibit malonyltransferase activity in certain contexts, suggesting it might be responsible for some level of histone malonylation. uniprot.orgbiorxiv.org

Substrate Specificity and Catalytic Activity

The substrate specificity of the enzymes potentially involved in lysine malonylation is a key determinant of which proteins are modified. For KAT2A, its primary substrates are histones, suggesting a role for malonylation in epigenetic regulation. uniprot.orgbiorxiv.org However, the broader substrate scope for malonylation across the proteome suggests other enzymes or non-enzymatic mechanisms are also at play. Proteomic studies have identified thousands of malonylated proteins involved in a wide array of cellular processes, from metabolism to signal transduction, indicating that the machinery for malonylation is widespread and targets a diverse set of proteins. nih.govaginganddisease.orgfrontiersin.org

The catalytic activity of potential malonyltransferases is under investigation. For KAT2A, its acetyltransferase activity is significantly more robust than its malonyltransferase activity. acs.org This suggests that if it does function as a malonyltransferase in vivo, its activity may be highly regulated or context-dependent.

Cofactor Requirements and Reaction Kinetics

The synthesis of this compound is dependent on the availability of malonyl-CoA, which serves as the malonyl group donor. nih.govaginganddisease.org Therefore, the cofactor requirements for this process are intrinsically linked to the synthesis of malonyl-CoA itself.

Kinetic studies on potential malonyltransferases are limited. For KAT2A, the Michaelis-Menten constant (Kм) for malonyl-CoA has been reported to be significantly higher than for acetyl-CoA, indicating a lower affinity for malonyl-CoA. acs.org This further supports the idea that its primary role is as an acetyltransferase, with malonyltransferase activity being a secondary or less efficient function.

| Enzyme/Process | Substrate(s) | Product(s) | Cellular Location | Key Findings |

| Lysine Malonylation (Putative) | L-lysine residue (in protein), Malonyl-CoA | This compound residue, CoA | Cytosol, Mitochondria, Nucleus | Can occur enzymatically or non-enzymatically. |

| KAT2A | Histones, Malonyl-CoA | Malonylated histones, CoA | Nucleus | Exhibits some malonyltransferase activity, but is a more efficient acetyltransferase. |

| SIRT5 (Demalonylase) | This compound residue, NAD+ | L-lysine residue, Nicotinamide (B372718), O-Acetyl-ADP-ribose | Mitochondria, Cytosol | Primary enzyme for removing malonyl groups. nih.govnih.gov |

Precursors and Metabolic Intermediates in this compound Biogenesis

The formation of this compound is fundamentally dependent on the cellular pools of its precursors: L-lysine and malonyl-CoA. The availability of these molecules is tightly regulated by cellular metabolic state.

Role of L-Lysine and Malonyl-CoA

L-lysine, an essential amino acid, provides the foundational structure for the modification. The epsilon-amino group of a lysine residue within a protein chain serves as the nucleophile that attacks the reactive thioester bond of malonyl-CoA. aginganddisease.org

Malonyl-CoA is the donor of the malonyl group, which becomes the carboxyacetyl moiety upon attachment to the lysine residue. nih.govaginganddisease.org The concentration of malonyl-CoA within the cell is a critical determinant of the extent of lysine malonylation. nih.govnih.govpnas.org

Origin of the Carboxyacetyl Moiety

The carboxyacetyl moiety of this compound originates directly from malonyl-CoA. Malonyl-CoA is a central metabolite in fatty acid biosynthesis and is synthesized from acetyl-CoA through the action of the enzyme acetyl-CoA carboxylase (ACC). tandfonline.comnih.govwikipedia.orgresearchgate.netasm.org This biotin-dependent enzyme catalyzes the irreversible carboxylation of acetyl-CoA. nih.govwikipedia.org

The synthesis of malonyl-CoA is tightly linked to the central carbon metabolism. For instance, high glucose levels can lead to an increase in cytosolic citrate (B86180), which is a precursor for acetyl-CoA and an allosteric activator of ACC, thereby boosting malonyl-CoA production and potentially increasing the rate of lysine malonylation. nih.govnih.govpnas.orgresearchgate.net Malonyl-CoA can be generated in both the cytosol and mitochondria, contributing to protein malonylation in different cellular compartments. wikipedia.orgnih.govresearchgate.netphysiology.org

| Precursor/Intermediate | Source/Metabolic Pathway | Role in this compound Formation |

| L-Lysine | Protein synthesis, diet | Provides the lysine residue that is modified. |

| Acetyl-CoA | Glycolysis, fatty acid oxidation, amino acid catabolism | Precursor for malonyl-CoA synthesis. nih.govwikipedia.org |

| Malonyl-CoA | Carboxylation of acetyl-CoA by Acetyl-CoA Carboxylase (ACC) | Donor of the malonyl group (carboxyacetyl moiety). nih.govwikipedia.org |

| Citrate | Tricarboxylic Acid (TCA) Cycle | Precursor for cytosolic acetyl-CoA and allosteric activator of ACC. nih.govnih.gov |

Regulation of this compound Formation

The formation of this compound is a regulated process, influenced by the availability of its precursor, malonyl-CoA, and the activity of enzymes that can reverse the modification.

Transcriptional and Translational Control of Related Enzymes

Direct transcriptional and translational control mechanisms for a specific malonyltransferase are not yet elucidated, as the enzyme itself is not fully characterized. However, the regulation of enzymes that control the cellular pool of malonyl-CoA provides an indirect but crucial layer of control over the formation of this compound.

The key enzymes governing malonyl-CoA levels are acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD) researchgate.netresearchgate.net. The expression of the genes encoding these enzymes is subject to regulation by various transcription factors that respond to the metabolic state of the cell. For instance, the transcription of ACC can be influenced by sterol regulatory element-binding protein 1 (SREBP-1), a key regulator of lipogenesis.

Post-Translational Regulation of Malonyltransferases

As the specific malonyltransferases responsible for the formation of this compound are yet to be definitively identified, information on their direct post-translational regulation is limited. However, the reverse reaction, demalonylation, is well-characterized, providing insight into the dynamic nature of this modification.

The primary enzyme responsible for the removal of the malonyl group from lysine residues is Sirtuin 5 (SIRT5), a member of the class III lysine deacetylases researchgate.netsimm.ac.cnnih.gov. SIRT5 catalyzes the demalonylation reaction in a NAD+-dependent manner researchgate.net. The activity of SIRT5 is therefore linked to the cellular NAD+/NADH ratio, a key indicator of the cell's redox state. This suggests that the stability of this compound is under the control of cellular energy status.

Table 2: Regulatory Enzymes and Their Control

| Enzyme | Function | Regulatory Mechanism |

| Acetyl-CoA carboxylase (ACC) | Synthesis of Malonyl-CoA | Transcriptional control by metabolic transcription factors (e.g., SREBP-1). |

| Malonyl-CoA decarboxylase (MCD) | Degradation of Malonyl-CoA | Transcriptional regulation to balance Malonyl-CoA levels researchgate.netresearchgate.net. |

| Sirtuin 5 (SIRT5) | Demalonylation (removal of the malonyl group) | Activity is dependent on the cellular NAD+/NADH ratio researchgate.net. |

Metabolic Fate and Turnover of N6 2 Carboxyacetyl L Lysine

Enzymatic Degradation Pathways of N6-(2-Carboxyacetyl)-L-lysine

The primary step in the metabolism of this compound is the removal of the 2-carboxyacetyl (malonyl) group from the lysine (B10760008) side chain. This deacylation is carried out by specific enzymes known as demalonylases.

The principal enzyme identified with demalonylase activity is Sirtuin 5 (SIRT5), a member of the class III lysine deacetylases. researchgate.netacs.org SIRT5 is an NAD+-dependent enzyme primarily located in the mitochondria. wikipedia.orgnih.gov While initially characterized as a deacetylase, SIRT5 exhibits robust demalonylase, desuccinylase, and deglutarylase activity. wikipedia.orgresearchgate.net Its preference for these acidic acyl groups is attributed to the presence of specific amino acid residues, Tyr102 and Arg105, within its acyl-lysine binding pocket, which can accommodate the negatively charged carboxyl group of the malonyl moiety. wikipedia.org

In addition to sirtuins, which primarily act on acylated lysine residues within proteins, another class of enzymes known as acyl-lysine deacylases (EC 3.5.1.17) are capable of hydrolyzing N6-acyl-L-lysine into a carboxylate and L-lysine. wikipedia.org These enzymes act on free acylated amino acids and are therefore highly relevant to the degradation of circulating or intracellular this compound.

While SIRT5 is the most well-characterized lysine demalonylase, the existence of other enzymes with similar activity, particularly those acting on free modified amino acids, is an active area of research.

The deconjugation of the malonyl group from lysine by SIRT5 is an NAD+-dependent process. The reaction consumes one molecule of NAD+ and yields the deacylated lysine, nicotinamide (B372718) (NAM), and 2'-O-malonyl-ADP-ribose. acs.orgutah.edu

Kinetic studies of SIRT5 have been performed using malonylated peptide substrates. These studies reveal the catalytic efficiency of SIRT5 for demalonylation. The kinetic parameters for SIRT5 with a malonylated peptide substrate are summarized in the table below.

| Substrate Peptide | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|

| H3K9mal | 0.038 ± 0.001 | 19 ± 2 | 2000 |

Kinetic parameters of human SIRT5 with a malonylated peptide derived from histone H3. Data from Du et al. (2011).

It is important to note that these kinetic values were determined using a peptide substrate. The kinetics for the demalonylation of the free amino acid this compound may differ. The activity of acyl-lysine deacylases on this compound has not yet been kinetically characterized.

Integration into Broader Lysine Metabolism

Once the malonyl group is removed, the resulting free L-lysine can enter the general lysine metabolic pool. From here, it can be utilized for protein synthesis or be catabolized.

The primary pathway for lysine catabolism in mammals occurs in the mitochondria, predominantly in the liver. mdpi.com The main route is the saccharopine pathway, which ultimately converts lysine into acetyl-CoA. mdpi.com The initial steps involve the condensation of lysine with α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate-semialdehyde. nih.gov This latter molecule is then further oxidized to α-aminoadipate and subsequently metabolized to acetyl-CoA.

In some organisms, such as the yeast Candida maltosa, an alternative pathway for the catabolism of N-acylated lysine exists. For instance, N6-acetyl-L-lysine can undergo transamination at the alpha-amino group, a reaction catalyzed by N6-acetyl-L-lysine:2-oxoglutarate aminotransferase. nih.gov This suggests that if this compound is not immediately demalonylated, it might potentially enter a similar specialized catabolic pathway.

The enzymatic removal of the malonyl group from this compound represents a direct recycling pathway for the lysine moiety, making it available for re-entry into the cellular lysine pool. This "salvage" pathway ensures that the essential amino acid is not lost due to acylation. The efficiency of this recycling is dependent on the activity of demalonylating enzymes like SIRT5 and acyl-lysine deacylases.

Intracellular and Intercellular Transport Mechanisms

The transport of this compound across cellular and mitochondrial membranes is a critical aspect of its metabolic fate. While specific transporters for this molecule have not been identified, inferences can be drawn from the transport mechanisms of similar molecules.

Due to their ionic nature, amino acids and their derivatives generally require specific transport proteins to cross biological membranes. researchgate.net The transport of N-acyl amino acids is an area of ongoing research. Some studies suggest that their cellular uptake can be mediated by endocytosis. nih.gov

For entry into the mitochondria, where SIRT5 is primarily located and lysine catabolism occurs, specialized transporters are necessary. The inner mitochondrial membrane is largely impermeable to small molecules without specific carriers. mdpi.com While transporters for fatty acyl-carnitines are well-characterized for moving acyl groups into the mitochondria for beta-oxidation, the transport of acylated amino acids is less understood. utah.eduyoutube.com It is plausible that this compound could be transported by a carrier that recognizes either the lysine backbone or the dicarboxylic acid nature of the malonyl group.

Intercellular transport, for instance from the bloodstream into cells, would also be mediated by specific transporters on the plasma membrane. The transport of acylated amino acids may involve carriers with broad substrate specificity or dedicated transporters yet to be identified.

Biological Roles and Functional Implications of N6 2 Carboxyacetyl L Lysine

N6-(2-Carboxyacetyl)-L-lysine as a Post-Translational Modification

The formation of this compound on proteins is a significant post-translational event that expands the functional proteome. mdpi.com This modification is conserved across prokaryotes and eukaryotes, indicating its fundamental biological importance. mdpi.combrynmawr.edu

Protein malonylation is the process where a malonyl group is added to a lysine (B10760008) residue, forming this compound. creative-proteomics.com The primary donor for this modification is malonyl-coenzyme A (malonyl-CoA), a critical intermediate in fatty acid biosynthesis and a regulator of fatty acid oxidation. mdpi.comscientificlabs.com The reaction can occur non-enzymatically, driven by the high reactivity and concentration of malonyl-CoA in specific cellular compartments like the mitochondria. nih.govsimm.ac.cn

The addition of a malonyl group to a lysine residue has significant structural and functional consequences for the modified protein. The most critical change is the alteration of the charge at the lysine side chain from a +1 to a -1 at physiological pH. wikipedia.orgmdpi.com This charge reversal is more substantial than the charge neutralization that occurs during acetylation and can profoundly impact a protein's properties. mdpi.com

This structural change can lead to:

Altered Electrostatic Interactions: The change in charge can disrupt or create new electrostatic interactions within a protein or between proteins, affecting protein conformation, stability, and protein-protein interactions. mdpi.comnih.gov

Modified Enzyme Activity: Malonylation can directly impact the catalytic activity of enzymes. For example, malonylation of the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) at lysine 184 has been shown to suppress its enzymatic activity. aginganddisease.org SIRT5 can reverse this inhibition through demalonylation. aginganddisease.org

Changes in Protein Localization: By altering a protein's surface charge and conformation, malonylation can influence its subcellular localization. creative-proteomics.com

The identification of proteins containing this compound has been greatly advanced by proteomic techniques. These methods typically involve the use of highly specific anti-malonyllysine antibodies to enrich for malonylated peptides from cell or tissue lysates, followed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and site localization. creative-proteomics.comnih.govsryahwapublications.com

These proteomic studies have revealed thousands of malonylation sites on hundreds of proteins in various organisms, from bacteria to humans. sryahwapublications.com These malonylated proteins are involved in a wide range of cellular processes, with a notable enrichment in metabolic pathways.

Table 1: Examples of Identified Malonylated Proteins and Sites in Mouse Liver

This table presents a selection of proteins identified as malonylated in mouse liver tissue, highlighting the specific lysine residue(s) modified. The data is compiled from comprehensive proteomic studies. aginganddisease.org

| Protein Name | Gene Symbol | UniProt ID | Malonylated Lysine Site(s) |

| Glyceraldehyde-3-phosphate dehydrogenase, mitochondrial | GAPDH | P16858 | K184 |

| Carbamoyl-phosphate synthase [ammonia], mitochondrial | CPS1 | P13604 | K1291 |

| Malate dehydrogenase, mitochondrial | MDH2 | P08258 | K185, K307 |

| Isocitrate dehydrogenase [NAD] subunit alpha, mitochondrial | IDH3A | Q8R4I8 | K413 |

| Pyruvate dehydrogenase E1 component subunit alpha, mitochondrial | PDHA1 | Q644T8 | K321 |

Table 2: SIRT5-Regulated Malonylation Sites in Mouse Liver Proteins

This table showcases protein malonylation sites that show significantly increased modification levels in the absence of the demalonylase SIRT5, indicating they are direct or indirect targets of this enzyme. Data is based on quantitative proteomic comparisons between wild-type and SIRT5 knockout mice. aginganddisease.org

| Protein Name | Gene Symbol | UniProt ID | Hypermalonylated Lysine Site(s) in SIRT5 KO |

| Glyceraldehyde-3-phosphate dehydrogenase, mitochondrial | GAPDH | P16858 | K184, K251 |

| Lactate dehydrogenase A | LDHA | P16125 | K6, K318 |

| Pyruvate kinase PKM | PKM | P52480 | K305, K433 |

| Enolase 1 | ENO1 | P17182 | K413 |

| Fatty acid synthase | FASN | Q61241 | K214 |

Role in Cellular Signaling and Regulatory Networks

The presence of this compound on proteins is emerging as a key element in cellular signaling, primarily by acting as a sensor of the cell's metabolic state and by directly modifying components of signaling pathways.

The formation of this compound on key signaling proteins can directly influence the flow of information through signal transduction pathways. Malonylation is implicated in regulating pathways crucial for cell growth, metabolism, and stress responses. creative-proteomics.comresearchgate.net

Metabolic Signaling: Malonylation is abundant on enzymes involved in central carbon metabolism, including glycolysis, the TCA cycle, and fatty acid metabolism. aginganddisease.orgsryahwapublications.com By altering the activity of these enzymes, malonylation plays a direct role in regulating metabolic flux. For example, malonylation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism, has been shown to affect its kinase activity and downstream signaling.

Inflammatory and Immune Signaling: Recent studies have shown that malonylation can occur on proteins involved in immune responses. The malonylation of GAPDH in macrophages has been described as an inflammatory signal. researchgate.net Furthermore, SIRT5-mediated demalonylation of the RNA helicase DDX3 has been shown to promote antiviral innate immune responses, indicating that malonylation of DDX3 acts as a negative regulatory switch in this pathway.

Gene Expression: Malonylation is not limited to metabolic enzymes. Histones can also be malonylated, suggesting a role for this compound in epigenetic regulation and the control of gene expression, similar to other lysine modifications like acetylation and methylation. medchemexpress.com

The interplay, or "crosstalk," between malonylation and other PTMs like acetylation and ubiquitination on the same protein or within the same protein complex adds another layer of regulatory complexity. This suggests that this compound is part of a complex code of modifications that fine-tunes protein function and cellular signaling.

This compound in Specific Biological Processes

This compound, more commonly known as lysine malonylation, is a dynamic and evolutionarily conserved post-translational modification (PTM) discovered in both prokaryotes and eukaryotes. nih.govaginganddisease.org This modification involves the addition of a malonyl group from the donor molecule malonyl-coenzyme A (CoA) to the ε-amino group of a lysine residue. nih.govcreative-proteomics.com This process is critical, as it induces a significant change in the local charge of the protein, converting the positively charged lysine to a negatively charged residue, which can profoundly impact protein structure, localization, and function. nih.govnih.gov Research has increasingly pointed to the pivotal roles of lysine malonylation in a variety of fundamental biological processes.

Contribution to Metabolic Fluxes

Lysine malonylation is deeply intertwined with cellular metabolism, largely due to its origin from malonyl-CoA, a central intermediate in fatty acid metabolism. nih.gov The levels of malonyl-CoA can dictate the extent of protein malonylation, thereby creating a direct link between the metabolic state of a cell and the regulation of protein function. nih.gov

Proteomic studies have revealed that malonylated proteins are significantly enriched in core metabolic pathways. aginganddisease.org In organisms from Escherichia coli to mammals, proteins involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism are common targets of malonylation. nih.govaginganddisease.org

A key finding is the role of malonylation in regulating glycolytic flux. nih.gov For instance, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a prominent target of malonylation. Pre-incubation of GAPDH with malonyl-CoA leads to potent inhibition of its enzymatic activity, suggesting that under conditions of high malonyl-CoA, glycolytic flux can be directly attenuated by this modification. aginganddisease.org Similarly, in maize, a large number of malonylated proteins are involved in pathways such as carbon fixation, the pentose (B10789219) phosphate (B84403) pathway, and the citrate (B86180) cycle, indicating a broad regulatory role in central carbon metabolism. nih.gov

In the context of disease, aberrant malonylation contributes to metabolic dysregulation. In type 2 diabetic mouse models, lysine malonylation is elevated and enriched in proteins associated with glucose and fatty acid metabolism. nih.gov Furthermore, in cells deficient in malonyl-CoA decarboxylase (MCD), an enzyme that breaks down malonyl-CoA, the resulting increase in protein malonylation is associated with impaired fatty acid oxidation and mitochondrial dysfunction. nih.govox.ac.uk This highlights malonylation as a critical regulator of metabolic homeostasis and flux.

Table 1: Examples of Malonylated Proteins and their Role in Metabolic Fluxes

| Protein | Organism | Metabolic Pathway | Functional Impact of Malonylation | Reference(s) |

|---|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Mammals | Glycolysis | Potent inhibition of enzymatic activity | nih.gov, aginganddisease.org |

| Acetyl-CoA Synthetase (Acs) | Saccharopolyspora erythraea | Central Metabolism | Negative regulation of enzymatic activity | acs.org |

| Proteins in Photosynthesis & Carbon Fixation | Zea mays (Maize) | Photosynthesis | Regulation of key photosynthetic processes | nih.gov |

| Fatty Acid Metabolism Proteins | Human Fibroblasts | Fatty Acid Oxidation | Impaired mitochondrial function and fatty acid oxidation | ox.ac.uk |

| mTOR | Endothelial Cells | Nutrient Sensing/Cell Growth | Reduction in mTORC1 kinase activity | aginganddisease.org |

Involvement in Stress Responses (e.g., fungal biotic stress)

Emerging evidence indicates that lysine malonylation is a key component of cellular responses to various stressors. This is particularly well-documented in plants and other organisms facing environmental challenges. Lysine metabolism, in general, is known to be involved in plant responses to both biotic and abiotic stress. frontiersin.org

In the terrestrial cyanobacterium Nostoc flagelliforme, proteomic analysis revealed that lysine malonylation is abundant and dynamically changes in response to drought stress, suggesting its involvement in adaptation mechanisms. nih.gov Similarly, in the medicinal plant Platycodon grandiflorus, treatment with salicylic (B10762653) acid, a key signaling hormone in plant defense, leads to significant changes in the malonylation status of numerous proteins. mdpi.com Notably, proteins involved in photosynthesis were downregulated after salicylic acid treatment, indicating that malonylation may help regulate metabolic adjustments during a stress response. mdpi.com

While direct evidence linking lysine malonylation to fungal biotic stress is still developing, the established connections provide a strong basis for its involvement. For example, plant defense against necrotrophic fungi like Plectosphaerella cucumerina involves extensive metabolic alterations. sryahwapublications.com Given that malonylation regulates key metabolic pathways, it is plausible that it plays a role in orchestrating the metabolic shifts required to tolerate or resist fungal infection. In the parasite Toxoplasma gondii, differentially malonylated proteins are involved in its stress response, further highlighting the conservation of this modification's role in managing cellular stress. plos.org

Implications in Organismal Development and Physiology (e.g., plant metabolism)

In plants, lysine malonylation is emerging as a significant regulator of physiology. In maize, 45% of identified malonylated proteins were located in the chloroplast, with 30 of these proteins being directly involved in photosynthesis. nih.gov This strongly suggests that malonylation plays a critical role in regulating photosynthetic efficiency, a cornerstone of plant growth and development. nih.gov The modification has also been found to regulate proteins involved in ribosome function and chlorophyll (B73375) metabolism, further underscoring its importance in plant life activities. nih.gov

In mammals, the physiological implications are often tied to metabolic health. The accumulation of protein malonylation due to MCD deficiency is directly linked to the pathophysiology of the genetic disorder malonic aciduria, characterized by impaired mitochondrial function. nih.govox.ac.uk

Comparative Analysis with Other Lysine Acylations

Lysine malonylation is part of a growing family of lysine acylation modifications. Understanding its unique properties requires comparison with other well-studied acylations, such as acetylation, succinylation, and glutarylation.

Distinctions from N6-Acetylation, N6-Succination, and N6-Glutaroylation

While all these modifications target the same lysine residue, they have distinct chemical properties and regulatory mechanisms.

Charge Alteration: A primary distinction lies in the effect on the charge of the lysine side chain. Acetylation neutralizes the positive charge (+1 to 0). In contrast, malonylation, succinylation, and glutarylation introduce a carboxyl group, converting the positive charge to a negative one (+1 to -1). nih.govnih.gov This more drastic change in charge can induce more significant alterations in protein structure and electrostatic interactions.

Size and Structure: The acyl groups vary in size and structure. Acetylation adds a simple two-carbon group. Malonylation adds a three-carbon dicarboxylic group, while succinylation and glutarylation add four- and five-carbon dicarboxylic groups, respectively. nih.gov This increasing bulk can have different impacts on protein conformation and protein-protein interactions.

Metabolic Precursors: The acyl-CoA donors for these modifications originate from different metabolic pathways. Acetyl-CoA is a central hub in metabolism. Malonyl-CoA is a key intermediate in fatty acid synthesis, succinyl-CoA is a component of the TCA cycle, and glutaryl-CoA is derived from amino acid metabolism. nih.govnih.gov This suggests that these PTMs could act as sensors for different metabolic states.

Enzymatic Regulation: The "writers" (acyltransferases) for malonylation, succinylation, and glutarylation are not as well-defined as the lysine acetyltransferases (KATs). However, the "erasers" (deacylases) show clear distinctions. The sirtuin family of deacylases plays a key role, with SIRT5 being the major enzyme responsible for removing the acidic malonyl, succinyl, and glutaryl groups. nih.govnih.govresearchgate.net SIRT5 shows little to no deacetylase activity, which is primarily handled by other sirtuins (SIRT1-3, 6) and classical histone deacetylases (HDACs). nih.gov

Table 2: Comparative Features of Lysine Acylations

| Feature | N6-Acetylation | N6-Malonylation | N6-Succinylation | N6-Glutarylation |

|---|---|---|---|---|

| Charge Change | +1 to 0 | +1 to -1 | +1 to -1 | +1 to -1 |

| Structure | 2-carbon acyl group | 3-carbon dicarboxyl group | 4-carbon dicarboxyl group | 5-carbon dicarboxyl group |

| Primary Precursor | Acetyl-CoA | Malonyl-CoA | Succinyl-CoA | Glutaryl-CoA |

| Metabolic Link | Central Metabolism | Fatty Acid Synthesis | TCA Cycle | Amino Acid Metabolism |

| Major Eraser | SIRT1-3, 6; HDACs | SIRT5 | SIRT5 | SIRT5 |

Unique Functional Consequences of Malonylation

The distinct chemical nature of the malonyl group leads to unique functional outcomes compared to other acylations. The introduction of a negative charge and a specific three-carbon structure allows it to regulate proteins in a distinct manner.

One of the most specific functional consequences identified is the potent inhibition of the glycolytic enzyme GAPDH by malonylation, a level of inhibition not observed to the same extent with other acyl-CoAs. aginganddisease.org This positions malonylation as a direct and sensitive regulator of glycolytic flux in response to malonyl-CoA levels.

Furthermore, the link between elevated lysine malonylation and the genetic disease malonic aciduria is a unique pathological consequence. nih.govox.ac.uk This condition, caused by MCD deficiency, demonstrates the critical importance of maintaining malonylation homeostasis for mitochondrial health and fatty acid metabolism. nih.govox.ac.uk

Another specific example is the malonylation of the mTOR protein at lysine 1218. This specific modification, induced by inhibition of fatty acid synthase (FASN), reduces the kinase activity of the mTORC1 complex, thereby impairing downstream signaling related to cell growth and proliferation. aginganddisease.org This provides a direct mechanistic link between fatty acid metabolism and the regulation of a master growth controller via malonylation. While succinylation and glutarylation also alter charge, the specific structural and metabolic context of malonylation dictates these unique regulatory roles.

Analytical Methodologies for the Study of N6 2 Carboxyacetyl L Lysine

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating N6-(2-Carboxyacetyl)-L-lysine from other structurally similar compounds, a prerequisite for accurate measurement.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) stands out for its ability to provide rapid and high-resolution separations. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems operate at higher pressures than traditional HPLC, resulting in significantly improved peak resolution and shorter run times. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of UPLC are well-suited for its analysis. For instance, UPLC is often paired with mass spectrometry for the analysis of other modified amino acids, demonstrating its applicability in complex biological samples. researchgate.netresearchgate.net The technique's high efficiency is essential for separating isomeric compounds and resolving the target analyte from a complex background matrix. researchgate.net

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a powerful technique for enhancing the retention of polar and ionic compounds like this compound on a nonpolar stationary phase. This method introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column. chromatographyonline.comnih.gov

Commonly used ion-pairing agents include alkylamines, such as triethylamine, often buffered with volatile acids. chromatographyonline.comnih.gov The selection and concentration of the ion-pairing reagent are critical, as they directly impact retention time and mass spectrometry signal intensity. nih.gov IP-RPLC has been successfully employed for the separation of various amino acids and their derivatives, showcasing its utility for analyzing compounds with similar charge and polarity to this compound. researchgate.netresearchgate.net The technique can be readily coupled with mass spectrometry, providing a robust platform for both separation and detection. chromatographyonline.com

Table 1: Comparison of Chromatographic Techniques

| Feature | Ultra Performance Liquid Chromatography (UPLC) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |

| Principle | Separation based on partitioning between a stationary phase with sub-2 µm particles and a liquid mobile phase at high pressure. | Separation based on the formation of neutral ion pairs between the analyte and an ion-pairing reagent, enhancing retention on a reversed-phase column. chromatographyonline.com |

| Primary Application for Analyte | High-resolution separation from complex matrices, rapid analysis times. | Enhanced retention of polar and ionic analytes like modified amino acids. |

| Key Parameters | Column particle size, flow rate, pressure, mobile phase composition. | Type and concentration of ion-pairing reagent, pH of the mobile phase. nih.gov |

High-Resolution Mass Spectrometry for Detection and Quantification

Mass spectrometry (MS) is the cornerstone of sensitive and specific detection of this compound, providing detailed structural information and enabling precise quantification.

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS)

Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination offers high mass accuracy and resolution, which is critical for the confident identification of compounds in complex mixtures. The Q-TOF instrument can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. While direct studies on this compound using Q-TOF-MS are not widely published, this technique is frequently used for the analysis of other modified amino acids, such as N6-Acetyl-L-lysine. hmdb.ca

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific method for the analysis of polar and thermally labile molecules like this compound. ESI gently transfers ions from solution into the gas phase, minimizing fragmentation of the parent molecule. The subsequent tandem mass spectrometry (MS/MS) allows for the selection of the precursor ion corresponding to this compound, its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM) when performed on a triple quadrupole instrument, provides exceptional specificity and is widely used for the quantification of small molecules in biological fluids. nih.gov The analysis of similar compounds, like ɛ-N-carboxymethyl-L-lysine, has been successfully achieved using LC-MS/MS, demonstrating the method's applicability. nih.gov

Quantitative Mass Spectrometry with Stable Isotope Internal Standards (e.g., this compound-d4)

For the most accurate and precise quantification, stable isotope-labeled internal standards are employed. This compound-d4, a deuterated analog of the target analyte, is an ideal internal standard. medchemexpress.commedchemexpress.comlgcstandards.com This standard is chemically identical to the analyte but has a higher mass due to the presence of deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, any variations in sample preparation, chromatographic retention, and ionization efficiency can be corrected for. nih.gov The analyte and the internal standard are monitored simultaneously by the mass spectrometer, and the ratio of their signal intensities is used to calculate the concentration of the native analyte with high accuracy. nih.gov This approach is considered the gold standard for quantitative bioanalysis.

Table 2: Mass Spectrometry Techniques and Parameters

| Technique | Ionization Method | Key Application for Analyte | Typical Internal Standard |

| Q-TOF-MS | Electrospray Ionization (ESI) | High-resolution mass measurement for confident identification and structural elucidation. | N/A (primarily for qualitative analysis) |

| ESI-MS/MS | Electrospray Ionization (ESI) | Highly sensitive and specific quantification using multiple reaction monitoring (MRM). nih.gov | This compound-d4 medchemexpress.comlgcstandards.com |

The accurate detection and quantification of this compound in complex biological samples are paramount for understanding its role in various physiological and pathological processes. This requires robust analytical methodologies, encompassing sophisticated sample preparation strategies and advanced detection techniques.

Sample Preparation Strategies for Biological Matrices

Preparing biological samples, such as plasma or tissue extracts, for the analysis of this compound involves meticulous procedures to remove interfering substances and enrich the analyte of interest.

Protein Precipitation and Metabolite Extraction

A crucial first step in analyzing this compound in biological fluids like plasma or serum is the removal of proteins, which can interfere with downstream analytical techniques. researchgate.net Protein precipitation is a common method employed for this purpose. researchgate.net This process involves adding a precipitating agent, such as a solvent like methanol (B129727) or a reagent like butanolic HCl, to the sample. researchgate.net This causes the proteins to denature and aggregate, allowing for their separation from the smaller metabolites, including this compound, through centrifugation. researchgate.net

Following protein removal, metabolite extraction is performed to isolate the target compound from the remaining supernatant. The choice of extraction solvent and technique is critical to ensure efficient recovery of this compound. The supernatant is often dried and then reconstituted in a solvent compatible with the subsequent analytical platform, such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net For enhanced quantitative accuracy, stable isotope-labeled internal standards, like this compound-d4, are often added to the sample prior to protein precipitation. medchemexpress.commedchemexpress.comlgcstandards.com This allows for correction of any analyte loss during the sample preparation process.

Table 1: Common Techniques in Sample Preparation for this compound Analysis

| Step | Technique | Purpose | Key Considerations |

| 1. Deproteinization | Protein Precipitation | To remove high-abundance proteins that can interfere with analysis. researchgate.net | Choice of precipitant (e.g., organic solvents, acids) can affect metabolite recovery. researchgate.net |

| 2. Analyte Isolation | Metabolite Extraction | To separate this compound from other small molecules. | Solvent selection is crucial for optimal extraction efficiency. |

| 3. Concentration | Evaporation/Drying | To increase the concentration of the analyte for improved detection. | Gentle heating or vacuum centrifugation is used to prevent degradation. researchgate.net |

| 4. Reconstitution | Solvent Resuspension | To prepare the sample in a solvent compatible with the analytical instrument. | The solvent should ensure complete dissolution of the analyte. |

Derivatization Methods for Enhanced Detection

The inherent chemical properties of amino acids and their derivatives, including this compound, can sometimes pose challenges for their direct analysis by techniques like LC-MS. researchgate.net Derivatization is a chemical modification process used to improve the chromatographic behavior and/or detection sensitivity of the analyte. researchgate.netresearchgate.net

For amino acid analysis, derivatization often targets the primary amine or carboxylic acid functional groups. researchgate.net One common approach is esterification, for instance, using butanolic HCl to convert amino acids into their butyl ester derivatives. researchgate.net This modification increases the hydrophobicity of the molecules, leading to better retention and separation on reversed-phase chromatography columns. researchgate.net

Another widely used derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form highly fluorescent derivatives. nih.gov This significantly enhances the sensitivity of detection when using fluorescence-based detectors. nih.gov While these methods are broadly applicable to amino acids, their specific application to this compound would require optimization to ensure efficient and complete reaction without causing degradation of the target molecule. clearsynth.com

Table 2: Examples of Derivatization Reagents for Amino Acid Analysis

| Reagent | Functional Group Targeted | Detection Method | Advantages |

| Butanolic HCl | Carboxylic Acid | Mass Spectrometry | Improves chromatographic separation and ionization efficiency. researchgate.net |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Fluorescence | High sensitivity and stable derivatives. nih.gov |

Bioinformatic and Statistical Approaches in Metabolomics Studies

The large and complex datasets generated from metabolomics studies, which may include this compound, necessitate sophisticated bioinformatic and statistical tools for data interpretation and to extract meaningful biological insights.

Data Processing and Normalization

Raw data from analytical instruments like mass spectrometers require several processing steps before statistical analysis can be performed. nih.gov These steps typically include peak picking, which is the identification of ion signals corresponding to metabolites, and peak alignment, which corrects for slight variations in retention time across different samples. nih.gov

Normalization is a critical step to account for variations in sample concentration and instrument response. nih.gov This process involves adjusting the intensity of each identified metabolite peak to a common reference, such as the total ion current or the intensity of an internal standard. nih.gov Proper data processing and normalization are essential to ensure that the observed differences between sample groups are due to biological variation rather than technical artifacts. nih.gov

Pathway Enrichment Analysis (e.g., KEGG pathway analysis)

Once a list of differentially abundant metabolites, potentially including this compound, has been identified between different experimental conditions, pathway enrichment analysis is employed to understand the biological context of these changes. nih.govbiorxiv.org This analysis maps the identified metabolites to known metabolic pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database. genome.jpkegg.jpgenome.jpkegg.jp

By determining which pathways are statistically over-represented with the altered metabolites, researchers can infer which metabolic processes are perturbed. nih.gov For instance, if this compound and other related metabolites are found to be altered, pathway analysis might highlight disruptions in lysine (B10760008) metabolism. biorxiv.org This approach provides a systems-level view of the metabolic response and can generate new hypotheses about the functional role of specific metabolites like this compound. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Comprehensive Malonylation Regulatory Networks

The addition of a malonyl group to lysine (B10760008) residues, forming N6-(2-Carboxyacetyl)-L-lysine, is a dynamic process regulated by a complex interplay of enzymes and metabolic states. A primary focus of future research will be to delineate the comprehensive regulatory networks that govern protein malonylation.

Proteomic studies have begun to map the "malonylome" across various species, from bacteria to humans, identifying thousands of malonylated proteins. benthamdirect.commdpi.com These studies reveal that malonylation is prevalent in proteins involved in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. mdpi.comnih.govaginganddisease.org For instance, in Escherichia coli, malonylated proteins are significantly enriched in pathways related to protein translation and energy metabolism. mdpi.com Similarly, in human cells, a large number of mitochondrial proteins are subject to malonylation, suggesting a critical role in regulating mitochondrial function. benthamdirect.comnih.gov

The primary enzyme known to remove the this compound modification is the sirtuin family member SIRT5, a NAD+-dependent demalonylase. researchgate.net Conversely, the enzymatic machinery responsible for adding the malonyl group is less clear, though it is hypothesized to be influenced by the cellular concentration of malonyl-CoA, the primary donor for malonylation. researchgate.netnih.gov Future research will need to identify specific "malonyltransferases" and understand how their activity is regulated.

Furthermore, the interplay between malonylation and other post-translational modifications, such as acetylation and succinylation, represents a critical area of investigation. mdpi.com Understanding how these different modifications on lysine residues compete or cooperate to regulate protein function will be essential for building a comprehensive regulatory map.

| Organism | Number of Identified Malonylated Proteins | Key Affected Pathways | Reference |

| Escherichia coli | 594 | Protein translation, Energy metabolism, Fatty acid biosynthesis | mdpi.com |

| Platycodon grandiflorus | 809 | Photosynthesis, Carbon metabolism | nih.gov |

| Human Fibroblasts | 1831 | Fatty acid metabolism, Neurological diseases | benthamdirect.com |

| Mouse Liver | 1395 | Diverse metabolic pathways | benthamdirect.com |

| Maize (Zea mays) | 810 | Photosynthesis, Ribosomes, Oxidative phosphorylation | nih.gov |

Discovery of Novel this compound-Interacting Proteins

A crucial aspect of understanding the functional consequences of this compound formation is the identification of proteins that specifically recognize and bind to this modified residue. These "reader" proteins are essential for translating the modification into a downstream cellular response.

While reader domains for other lysine modifications, such as bromodomains for acetylation, are well-characterized, the corresponding readers for malonylation are yet to be extensively discovered. The presence of the negatively charged carboxyl group on this compound suggests that proteins with positively charged binding pockets may serve as potential interactors.

Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) using baits containing this compound, will be instrumental in identifying these novel interacting proteins. Computational modeling and structural biology approaches can then be employed to validate these interactions and elucidate the molecular basis of recognition. Identifying these readers will provide critical insights into the signaling cascades initiated by protein malonylation.

Development of Targeted Interventions for Malonylation Pathway Modulation

The association of aberrant protein malonylation with various diseases, including metabolic disorders and cancer, has highlighted the therapeutic potential of modulating the malonylation pathway. aginganddisease.orgacs.orgnih.gov The development of targeted interventions, therefore, represents a significant future direction.

A primary target for therapeutic intervention is SIRT5, the key demalonylase. acs.orgmdpi.com The development of potent and selective SIRT5 inhibitors is an active area of research. mdpi.commdpi.com Such inhibitors could be used to increase malonylation levels on specific target proteins, potentially correcting metabolic imbalances or inhibiting cancer cell proliferation. Several small molecules and peptide-based inhibitors of SIRT5 have been identified and are undergoing further development. mdpi.commdpi.com

Conversely, strategies to decrease excessive malonylation are also being explored. This could involve the development of activators of SIRT5 or inhibitors of the yet-to-be-identified malonyltransferases. Furthermore, targeting the metabolic pathways that produce malonyl-CoA could also serve as an indirect way to modulate protein malonylation. frontiersin.org For example, inhibiting fatty acid synthase, an enzyme that consumes malonyl-CoA, can lead to its accumulation and a subsequent increase in protein malonylation.

| Therapeutic Strategy | Target | Potential Application | Reference |

| Inhibition | SIRT5 | Cancer, Metabolic disorders | acs.orgmdpi.comfrontiersin.org |

| Activation | SIRT5 | Diseases with excessive malonylation | mdpi.com |

| Inhibition | Malonyltransferases (putative) | Diseases with excessive malonylation | frontiersin.org |

| Modulation of Metabolism | Enzymes in malonyl-CoA synthesis/consumption | Metabolic diseases, Cancer | frontiersin.org |

Integration with Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological significance of this compound, a systems-level approach that integrates data from multiple "omics" platforms is essential. nih.govnih.gov This involves combining malonylomics data with genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular function.

By integrating these datasets, researchers can correlate changes in protein malonylation with alterations in gene expression, protein abundance, and metabolite levels. nih.gov This will help to uncover the upstream regulatory events that lead to changes in malonylation and the downstream functional consequences of these modifications. For instance, multi-omics approaches can help to identify genetic variants that influence malonylation levels or to understand how environmental stimuli are translated into changes in the malonylome.

Computational tools and bioinformatics pipelines are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.govnih.govoup.comoup.comgriffith.edu.au These approaches will be critical for identifying key nodes and pathways that are regulated by this compound and for generating new hypotheses about its role in health and disease. This holistic view will be instrumental in moving from a descriptive understanding of malonylation to a predictive and ultimately therapeutic one.

Q & A

Basic Research Questions

Q. How can N6-(2-Carboxyacetyl)-L-lysine be synthesized and characterized in laboratory settings?

- Methodology :

- Chemical synthesis : Perform acylation of L-lysine using 2-carboxyacetic acid derivatives under controlled pH and temperature. Protect the α-amino group with Boc (tert-butoxycarbonyl) to ensure regioselective modification at the ε-amino group, as seen in analogous N6-modified lysine derivatives (e.g., Nε-Boc-L-lysine synthesis in ).

- Enzymatic synthesis : Utilize acetyltransferases such as EC 2.3.1.285 (protein acetyllysine N-acetyltransferase) to acetylate lysine residues, adapting reaction conditions (e.g., NAD+ and H₂O) for carboxylated substrates .

- Characterization : Confirm structure via LC-MS/MS (to detect molecular weight and fragmentation patterns) and ¹H/¹³C NMR (to resolve carboxyacetyl group integration) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex biological matrices?

- Methodology :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize reverse-phase columns (C18) with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) for separation. Use multiple reaction monitoring (MRM) for specificity .

- Isotopic labeling : Incorporate stable isotopes (e.g., ¹³C-labeled lysine) as internal standards to correct for matrix effects .

- Validation : Follow criteria from (e.g., evaluating precision, accuracy, and limits of detection) to ensure reproducibility across laboratories .

Advanced Research Questions

Q. How does the presence of this compound influence protein acetylation dynamics, and what experimental approaches can elucidate its regulatory mechanisms?

- Methodology :

- Competitive inhibition assays : Compare the activity of acetyltransferases (e.g., EC 2.3.1.285) against this compound versus native acetylated lysine substrates. Monitor NAD+ consumption or nicotinamide release spectrophotometrically .

- Structural studies : Use X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes, identifying steric or electronic effects of the carboxyacetyl group on catalytic efficiency .

- Proteomic profiling : Apply SILAC (stable isotope labeling by amino acids in cell culture) to track changes in global acetylation patterns in cells treated with this compound .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data regarding the metabolic fate of this compound?

- Methodology :

- Tissue-specific knockout models : Use CRISPR/Cas9 to delete carboxyacetyl-lysine-processing enzymes (e.g., deacetylases) in target tissues, mirroring approaches in (diabetic rat heart studies) .

- Isotopic tracing : Administer ¹³C-labeled this compound in vivo and track metabolites via NMR or high-resolution mass spectrometry to identify degradation pathways .

- Cross-species validation : Compare enzyme kinetics (Km, Vmax) across species (e.g., human vs. bacterial orthologs) to assess evolutionary conservation of metabolic pathways .

Q. How can bioorthogonal chemistry be applied to track this compound modifications in live-cell imaging studies?

- Methodology :

- Click chemistry tagging : Introduce an alkyne or azide moiety into the carboxyacetyl group (analogous to N6-AEC-L-lysine in ) for strain-promoted azide-alkyne cycloaddition (SPAAC) with fluorescent probes .

- Live-cell imaging : Use confocal microscopy with time-lapse imaging to monitor subcellular localization of tagged proteins in response to stimuli (e.g., oxidative stress) .

- Control experiments : Validate specificity via competition assays with non-functionalized lysine derivatives and verify absence of cytotoxicity using viability assays (e.g., MTT) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzymatic activity data for this compound across different assay conditions?

- Methodology :

- Standardize buffer systems : Test enzyme activity under varying pH, ionic strength, and cofactor concentrations (e.g., NAD+ levels for EC 2.3.1.285) to identify optimal conditions .

- Inter-laboratory validation : Share protocols and reagents (e.g., recombinant enzymes) across labs to minimize technical variability, as emphasized in ’s evaluation criteria .

- Machine learning : Train models on existing kinetic data (e.g., kcat, Km) to predict activity under untested conditions, improving experimental design efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.